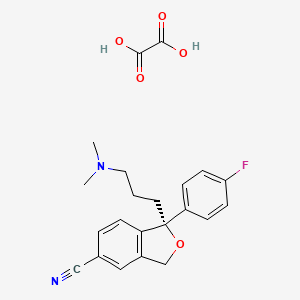

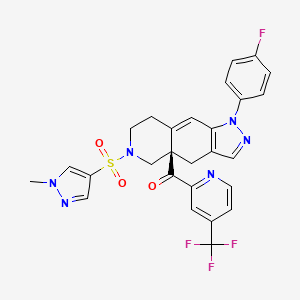

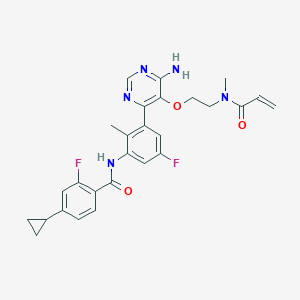

2-cyano-N-(1-hydroxy-2-methylpropan-2-yl)-3-(3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl)acrylamide

Übersicht

Beschreibung

RMM 46 is an inhibitor of p90 ribosomal S6 kinase 2 (RSK2; IC50s = 12 and <2.5 nM for the wild-type and RSK2T493M human enzymes, respectively). It is selective for RSK2 over polo-like kinase 1 (Plk1) and NIMA-related kinase 2 (NEK2; IC50s = 2,200 and 530 nM, respectively) and a panel of 26 kinases when used at a concentration of 1 µM. RMM 46 inhibits autophosphorylation of RSK2 and RSK3 induced by phorbol 12-myristate 13-acetate (PMA; ) in COS-7 cells expressing the human enzymes in a concentration-dependent manner.

RMM-46 is a selective and reversible covalent inhibitor for MSK/RSK-family kinases.

Wissenschaftliche Forschungsanwendungen

Chemical Rearrangements and Synthesis

Research on compounds similar to 2-cyano-acrylamide derivatives has shown their utility in chemical rearrangements and synthesis. For example, 2-Cyano-3-hydroxy-3-(methylthio)acrylamide condenses with benzoic acid to give various rearranged products, demonstrating the compound's role in facilitating complex chemical transformations (Yokoyama, Hatanaka, & Sakamoto, 1985).

Applications in Herbicide Development

2-Cyano-acrylamide derivatives have been studied for their herbicidal activities. For instance, certain 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates exhibit significant herbicidal properties, highlighting the potential of similar compounds in agricultural applications (Wang, Li, Li, & Huang, 2004).

Role in Novel Material Synthesis

These compounds also find applications in the synthesis of novel materials. For example, the synthesis of optically active polyacrylamides, which are crucial in developing materials with specific chiroptical properties, involves the use of acrylamide derivatives (Lu et al., 2010).

Anti-Cancer Research

Some studies have explored the anti-cancer activities of cyanoacrylamide derivatives. These compounds, including 2-cyano-N-(quinolin-3-yl) acrylamides, have shown effectiveness against certain cancer cell lines, indicating their potential in developing new cancer therapies (Ghorab & Alsaid, 2015).

Corrosion Inhibition

Research also indicates the effectiveness of acrylamide derivatives as corrosion inhibitors. For instance, certain cyanoacrylamide derivatives have demonstrated significant inhibition of copper corrosion in acidic solutions, suggesting their utility in industrial applications (Abu-Rayyan et al., 2022).

Solar Cell Applications

In the field of renewable energy, cyanoacrylic acid derivatives have been used in engineering organic sensitizers for solar cells, demonstrating their role in enhancing the efficiency of solar energy conversion (Kim et al., 2006).

Eigenschaften

IUPAC Name |

(E)-2-cyano-N-(1-hydroxy-2-methylpropan-2-yl)-3-[3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O5/c1-24(2,13-29)26-23(30)16(12-25)8-14-6-7-18-17(9-14)21(28-27-18)15-10-19(31-3)22(33-5)20(11-15)32-4/h6-11,29H,13H2,1-5H3,(H,26,30)(H,27,28)/b16-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCMYBKAZCDQGX-LZYBPNLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C(=CC1=CC2=C(C=C1)NN=C2C3=CC(=C(C(=C3)OC)OC)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)NC(=O)/C(=C/C1=CC2=C(C=C1)NN=C2C3=CC(=C(C(=C3)OC)OC)OC)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-(1-hydroxy-2-methylpropan-2-yl)-3-(3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl)acrylamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

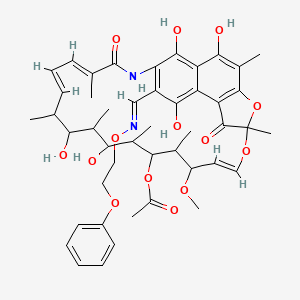

![1-[2-(4-Octylphenyl)ethyl]piperidin-4-ol](/img/structure/B610422.png)

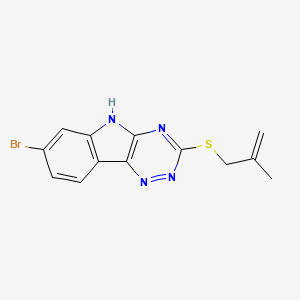

![3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid](/img/structure/B610425.png)